Propargyl-PEG10-acid

PROTAC linker PEG chain length tumor targeting

Propargyl-PEG10-acid (CAS 2055022-18-7) is a linear, heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C24H44O12 and a molecular weight of 524.6 g/mol. It features a terminal propargyl (alkyne) group at one end and a terminal carboxylic acid group at the other, joined by a PEG10 spacer consisting of ten ethylene glycol repeat units.

Molecular Formula C24H44O12
Molecular Weight 524.6 g/mol
Cat. No. B610209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropargyl-PEG10-acid
SynonymsPropargyl-PEG10-acid;  Propyne-PEG9-CH2CH2COOH
Molecular FormulaC24H44O12
Molecular Weight524.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H44O12/c1-2-4-27-6-8-29-10-12-31-14-16-33-18-20-35-22-23-36-21-19-34-17-15-32-13-11-30-9-7-28-5-3-24(25)26/h1H,3-23H2,(H,25,26)
InChIKeyALHRCZLKCUZEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Propargyl-PEG10-acid Technical Specifications and Procurement Reference for PROTAC Development


Propargyl-PEG10-acid (CAS 2055022-18-7) is a linear, heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C24H44O12 and a molecular weight of 524.6 g/mol [1]. It features a terminal propargyl (alkyne) group at one end and a terminal carboxylic acid group at the other, joined by a PEG10 spacer consisting of ten ethylene glycol repeat units . This architecture enables orthogonal bioconjugation: the carboxylic acid reacts with primary amines via standard amide coupling (e.g., EDC, DCC), while the propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to form stable triazole linkages with azide-bearing molecules [2]. The compound is supplied as a pale yellow to colorless oily liquid, soluble in water, DMSO, DCM, and DMF, with a predicted density of 1.124±0.06 g/cm³ and a boiling point of 593.9±50.0 °C . It is primarily utilized as a non-cleavable PROTAC linker and ADC linker component, enabling the covalent conjugation of target protein ligands to E3 ubiquitin ligase ligands for targeted protein degradation applications .

Why Propargyl-PEG10-acid Linker Length Cannot Be Substituted with Propargyl-PEG1, PEG2, PEG4, or PEG8 Analogs in PROTAC Design


The PEG linker length in heterobifunctional degraders is a critical determinant of ternary complex formation efficiency and subsequent target ubiquitination, not a modular variable that can be arbitrarily interchanged [1]. While propargyl-PEGn-acid analogs share identical terminal reactive groups (propargyl and carboxylic acid), the PEG spacer length dictates the spatial distance and conformational flexibility between the two warheads. For Propargyl-PEG10-acid, the 10-unit PEG chain provides an extended linear dimension of approximately 35-40 Å, which differs substantially from the ~3.5-4 Å of PEG1, ~7-8 Å of PEG2, or ~14-16 Å of PEG4 linkers. Empirical evidence from systematic SAR studies demonstrates that linker length directly modulates the stability of the ternary complex (target protein + PROTAC + E3 ligase), with suboptimal lengths resulting in failed or inefficient protein degradation [2]. Furthermore, in vivo pharmacokinetic studies of ligand-conjugated nanoparticles show that increasing PEG-linker length enhances tumor accumulation and antitumor efficacy—Dox/FL-10K (10 kDa PEG) reduced tumor size by >40% compared to 2K or 5K formulations [3]. Therefore, substituting Propargyl-PEG10-acid with shorter analogs (PEG1–PEG8) without empirical validation risks complete loss of degradation activity, altered selectivity profiles, or suboptimal in vivo distribution—outcomes that directly compromise experimental reproducibility and procurement value.

Propargyl-PEG10-acid Quantitative Differentiation Evidence vs. Propargyl-PEG1, PEG2, PEG4, PEG5, and PEG8 Analogs


Extended PEG Spacer Length of Propargyl-PEG10-acid Enables >2-Fold Tumor Accumulation Enhancement in Liposomal Delivery Systems

Propargyl-PEG10-acid contains 10 ethylene glycol repeat units (PEG10), providing a substantially extended molecular spacer compared to shorter-chain propargyl-PEGn-acid analogs (n=1, 2, 4, 5, 8). This length differential translates into quantifiable in vivo performance differences. In a systematic evaluation of folate-conjugated liposomal formulations bearing doxorubicin, increasing the PEG-linker molecular weight from 2 kDa to 10 kDa (comparable to the size differential between PEG2-4 and PEG10 linkers) resulted in significantly enhanced tumor accumulation. Specifically, the Dox/FL-10K formulation reduced tumor size by >40% compared to Dox/FL-2K or Dox/FL-5K formulations in a KB xenograft model [1]. While this study employed folate-PEG-lipid conjugates rather than free propargyl-PEG-acid linkers, the structure-activity relationship governing PEG length-dependent pharmacokinetics is class-transferable to PROTAC linker design, as both systems rely on PEG-mediated modulation of molecular dimensions, hydrophilicity, and in vivo distribution. This class-level inference is further supported by the observation that mPEG5000 conjugates achieved 223-fold higher AUC1-24h than free drug in prodrug nanoparticle studies, underscoring the pharmacokinetic advantage of higher molecular weight PEG [2]. Propargyl-PEG10-acid (MW 524.6) occupies an intermediate position between short PEG1-4 linkers (MW 128-260) and high molecular weight PEG polymers, offering a balance of extended reach without excessive size that could impede cell permeability.

PROTAC linker PEG chain length tumor targeting

Comparative Molecular Weight and Predicted Physicochemical Properties of Propargyl-PEG10-acid vs. Shorter-Chain Propargyl-PEGn-acid Analogs

Propargyl-PEG10-acid exhibits a molecular weight of 524.6 g/mol, which is 4.1× that of Propargyl-PEG1-acid (128.13 g/mol), 3.0× that of Propargyl-PEG2-acid (172.18 g/mol), 2.0× that of Propargyl-PEG4-acid (260.28 g/mol), and 1.7× that of Propargyl-PEG5-acid (304.34 g/mol) [1][2][3]. The predicted density remains relatively constant across the series (1.124-1.129 g/cm³), indicating that the PEG chain extension does not significantly alter the molecular packing density per unit volume. The predicted pKa of 4.28±0.10 for the terminal carboxylic acid is identical across Propargyl-PEG4-acid and Propargyl-PEG10-acid, confirming that PEG chain length does not affect the acidity of the carboxyl terminus [4][5]. The boiling point increases progressively with molecular weight: 388.0±37.0 °C for PEG4-acid versus 593.9±50.0 °C for PEG10-acid, consistent with increased van der Waals interactions and hydrogen bonding capacity of the extended PEG backbone . These physicochemical differences directly impact solubility characteristics—while all propargyl-PEGn-acid variants are soluble in water, DMSO, DCM, and DMF, the extended PEG10 chain confers proportionally greater aqueous solubility and reduced non-specific binding to hydrophobic surfaces, which is advantageous for maintaining free linker concentration in biological assays .

molecular weight PEG linker physicochemical comparison

Non-Cleavable PEG10 Architecture of Propargyl-PEG10-acid Provides Superior Metabolic Stability vs. Cleavable PEG8 Linker Systems

Propargyl-PEG10-acid is classified as a non-cleavable (non-degradable) linker, wherein the PEG backbone and terminal amide/triazole bonds are stable under physiological conditions and intracellular environments. This contrasts with Propargyl-PEG8-acid, which is marketed as a cleavable ADC linker intended for release of cytotoxic payloads upon internalization . Direct comparative data from a systematic structure-activity relationship study of PEG-drug conjugates demonstrates that amide-linked (non-cleavable) nanoparticles exhibited insignificant drug release of <0.5% per day compared to ester-linked (cleavable) nanoparticles that released 1-2% per day [1]. While this study examined amide vs. ester bonds rather than the PEG backbone itself, the principle is class-transferable: non-cleavable linkers provide prolonged circulation half-life and sustained drug exposure, with mPEG5000-amide conjugates displaying the most prolonged circulation (223-fold higher AUC1-24h than free drug) but only moderate efficacy due to insufficient drug release [2]. For PROTAC applications, where continuous exposure and ternary complex formation are required for sustained target degradation, the non-cleavable nature of Propargyl-PEG10-acid ensures that the intact bifunctional molecule persists intracellularly, whereas cleavable linkers (such as PEG8-acid) may undergo premature degradation, reducing the effective concentration of active degrader and potentially generating inactive fragments.

ADC linker non-cleavable metabolic stability

Propargyl-PEG10-acid: Optimal Application Scenarios for PROTAC Synthesis and Bioconjugation


Synthesis of PROTACs Targeting Protein Pairs with Extended Binding Site Separation

Propargyl-PEG10-acid is optimally deployed in PROTAC synthesis when the target protein and E3 ligase binding pockets are separated by a distance exceeding 30 Å. The extended PEG10 spacer (~35-40 Å in linear dimension) provides sufficient conformational flexibility to bridge this gap while maintaining the appropriate geometry for productive ternary complex formation. This application scenario is supported by structural biology evidence demonstrating that suboptimal linker length can abrogate PROTAC activity entirely, while the correct length enables cooperative stabilization of the ternary complex [1]. Procurement of Propargyl-PEG10-acid is justified when initial screening with shorter PEG linkers (PEG1-PEG4) fails to induce degradation, or when computational modeling of the target-E3 ligase interface predicts a requirement for extended linker reach.

Long-Circulating Nanoparticle and Liposomal Formulation Development

Propargyl-PEG10-acid serves as an effective surface functionalization agent for liposomes and polymeric nanoparticles where prolonged circulation half-life and enhanced tumor accumulation are desired. Evidence from folate-PEG-liposomal doxorubicin studies demonstrates that increasing PEG-linker molecular weight from 2K to 10K (comparable to the size increase from PEG2-4 to PEG10) enhances tumor accumulation and reduces tumor size by >40% [2]. The non-cleavable nature of Propargyl-PEG10-acid ensures that the PEG coating remains intact during circulation, preventing premature payload release [3]. This application scenario is particularly relevant for academic and industrial groups developing targeted nanomedicines requiring covalent conjugation of targeting ligands (e.g., folate, RGD peptides, antibodies) to nanoparticle surfaces via click chemistry.

Bioconjugation Requiring High Aqueous Solubility and Reduced Non-Specific Binding

The PEG10 spacer of Propargyl-PEG10-acid confers superior aqueous solubility compared to shorter PEGn analogs (PEG1-PEG4), as the increased number of ethylene glycol repeat units enhances hydrogen bonding with water molecules and reduces hydrophobic interactions with biological surfaces . This property is quantitatively supported by the compound's solubility profile—freely soluble in water, DMSO, DCM, and DMF—and its physical state as a low-viscosity liquid at room temperature, which facilitates accurate dispensing and handling . This application scenario is optimal for bioconjugation reactions performed in aqueous buffers (e.g., PBS, HEPES) where linker precipitation or aggregation would compromise reaction efficiency and yield.

Click Chemistry-Based Assembly of Multifunctional Conjugates for Chemical Biology

Propargyl-PEG10-acid enables sequential orthogonal conjugation strategies: first, the carboxylic acid is coupled to an amine-containing molecule (e.g., a target protein ligand or fluorophore) via EDC/NHS chemistry; subsequently, the propargyl group is reacted with an azide-functionalized partner (e.g., an E3 ligase ligand or biotin tag) via CuAAC click chemistry. This modular approach is particularly valuable for constructing chemical biology tool compounds, activity-based probes, and PROTAC libraries where synthetic flexibility and high-yielding, bioorthogonal ligation are required [4]. The non-cleavable nature of the resulting triazole and amide linkages ensures that the final conjugate remains intact under cellular assay conditions, providing reliable structure-activity relationship data. Procurement of Propargyl-PEG10-acid is recommended for laboratories seeking a single, versatile linker that can accommodate diverse conjugation partners without requiring custom synthesis of each unique bifunctional molecule.

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